molecular formula C16H22N2O B5537724 N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide

Cat. No. B5537724
M. Wt: 258.36 g/mol
InChI Key: IVXAOIULAWZCPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide often involves complex chemical reactions. For example, palladium-catalyzed cyclization has been employed for the synthesis of structurally related quinoline derivatives, optimizing the yield by varying the catalyst, base, and solvent conditions (Lindahl et al., 2006). Another approach involves the synthesis of mono-hydroxylated and dihydroxylated metabolites of related compounds through reduction and optical resolution processes (Komatsu et al., 1995; Komatsu et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through methods like X-ray analysis. For example, the absolute configuration of a hydroxylated metabolite of a similar compound was determined, shedding light on the molecular geometry and stereochemistry (Komatsu et al., 1996). Structural characterization is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives includes a range of reactions enabling the synthesis of various analogues with potential biological activity. For instance, nickel complexes bearing N-substituted quinoline derivatives have shown catalytic activity in ethylene oligomerization, demonstrating the diverse reactivity of these compounds (Wang et al., 2009).

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide belongs to the class of compounds known for their diverse applications in medicinal chemistry. For instance, compounds like SGI-1027, a quinoline derivative, have been identified as potent inhibitors of DNA methyltransferase, which are crucial in cancer treatment strategies. These compounds are synthesized and modified to enhance their biological activity, such as inducing gene re-expression in leukemia cells (Rilova et al., 2014).

Advanced Organic Synthesis Techniques

The compound's structure, which includes quinoline and amide groups, is relevant in advanced organic synthesis. For example, the tandem annulation of N-(o-ethynylaryl)acrylamides, similar in structure to the compound , demonstrates the utility of these compounds in synthesizing complex heterocycles, a key aspect in developing new pharmaceuticals (Liu et al., 2018).

Chemical Modification and Environmental Impact

Quinoline derivatives, similar to the compound , are used in chemical modifications to improve environmental friendliness. The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, for instance, generates less odorous and more environmentally benign byproducts (Xia et al., 2016).

Pharmaceutical Development

In the pharmaceutical sector, the structural framework of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide is instrumental in developing new drugs. Derivatives of quinolines, such as dihydro-6H-quinolin-5-ones, have been synthesized and screened for antimicrobial activity, underscoring the importance of these compounds in drug discovery (Kantevari et al., 2011).

Biochemical and Pharmacological Studies

Quinoline derivatives are also significant in biochemical and pharmacological studies. For example, they have been used to investigate their metabolic fate and interactions with enzymes in toxicological screenings, providing insights into drug metabolism and potential drug-drug interactions (Richter et al., 2022).

Neuroprotection Research

Compounds with a quinoline base have been studied for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoline analog, has shown potential in protecting against cerebral ischemia (Sheardown et al., 1990).

Chemosensor Development

Quinoline derivatives are utilized in the development of chemosensors for detecting ions in aqueous media, highlighting their applications in environmental monitoring and biochemistry (You et al., 2015).

Safety and Hazards

The compound “2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine” has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-10(2)16(19)18-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15/h10H,3-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXAOIULAWZCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2CCCC2=NC3=C1CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide

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